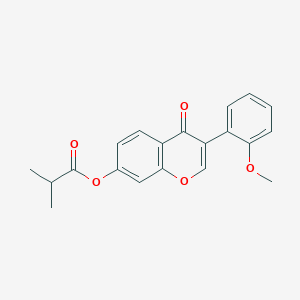

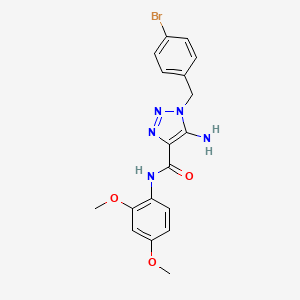

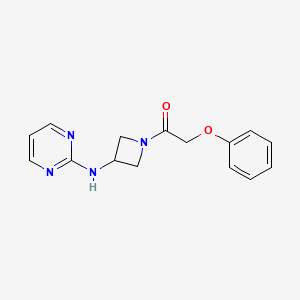

![molecular formula C19H11BrN2O5 B2940745 7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one CAS No. 442631-06-3](/img/structure/B2940745.png)

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoxazepine derivatives are a class of compounds that have been synthesized and characterized using various methods . They are known for their wide range of biological activities and pharmacological properties .

Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . For instance, microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines . A novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4-piperidine] scaffold has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone .Molecular Structure Analysis

The single-crystal X-ray structures of certain benzoxazepine derivatives have been discussed . The IR spectrum of one such derivative showed the presence of characteristic absorption peaks at 3026 and 2979 cm –1 for the aliphatic C–H stretch, peaks were observed at 1623, 1587, and 1475 cm −1 for the C = N, C = C, and C–N absorptions, respectively .Chemical Reactions Analysis

Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazepine derivatives can vary greatly depending on their specific structure. For instance, the IR spectrum of one derivative showed characteristic absorption peaks for the aliphatic C–H stretch, and the C = N, C = C, and C–N absorptions .科学的研究の応用

Synthesis of Dibenzoxazepinamines

The compound serves as a precursor in the base-promoted synthesis of dibenzoxazepinamines . This process begins with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, leading to good to excellent yields of the corresponding heterocycles.

Tranquilizing Agents

Research has explored the tranquilizing effects of new dibenzoxazepines, including derivatives of the compound . These studies involve the alkylation of salicylamides followed by cyclodehydration, aiming to develop potential tranquilizers.

Anticancer Activity

Benzoxazepine derivatives, including those related to “Oprea1_672515”, have been synthesized and evaluated for their anticancer properties . These compounds have shown potent cytotoxicity in breast cancer cells, with some being more selective for certain cell lines.

Synthesis of Benzoxazepin-2-one Derivatives

The compound has been used in the synthesis of 1,4-benzoxazepin-2-one derivatives through reactions involving isoquinoline, activated acetylenes, and specific ketones in water . These derivatives have potential medicinal applications.

Neuroprotective Properties

Some benzoxazepine derivatives exhibit neuroprotective activities . The compound may contribute to the synthesis of new derivatives that could serve as neuroprotective agents.

Anti-inflammatory and Analgesic Applications

Benzoxazepines, including those derived from “Oprea1_672515”, are reported to have anti-inflammatory and analgesic properties . These compounds could be developed into drugs that alleviate pain and reduce inflammation.

Antifungal and Antibacterial Activities

Derivatives of the compound have been investigated for their antifungal and antibacterial activities . This research could lead to the development of new treatments for various infections.

Chemodivergent Formation of Heterocycles

The compound is involved in base-promoted chemodivergent reactions that produce different types of heterocycles, such as 1,4-benzoxazepin-5(4H)-ones . This application is significant in the field of medicinal chemistry for creating diverse pharmacological agents.

将来の方向性

特性

IUPAC Name |

7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11BrN2O5/c20-12-5-1-3-7-14(12)26-16-9-11(22(24)25)10-17-18(16)19(23)21-13-6-2-4-8-15(13)27-17/h1-10H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKPLRSMARRAMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3OC4=CC=CC=C4Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

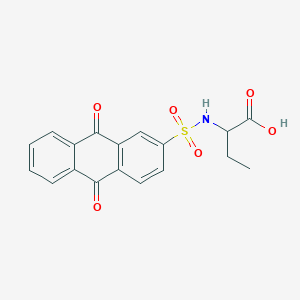

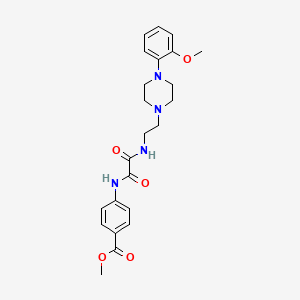

![N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-DL-phenylalanine](/img/structure/B2940662.png)

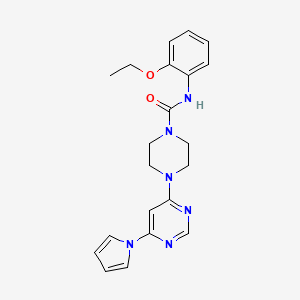

![Ethyl 2-[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2940663.png)

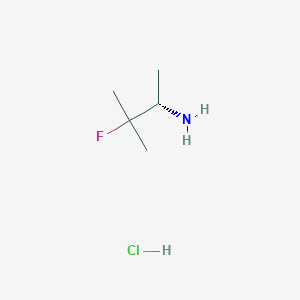

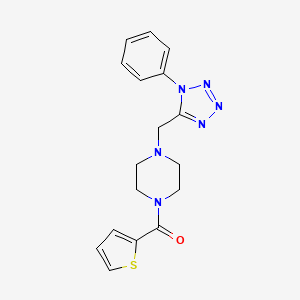

![1-(Indolin-1-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2940666.png)

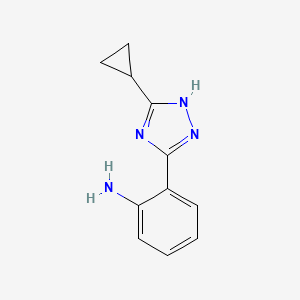

![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)